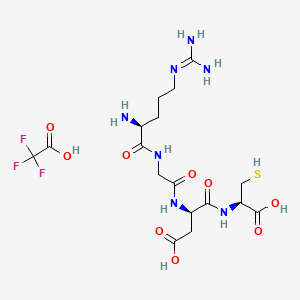

Arg-Gly-Asp-Cys TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C17H28F3N7O9S |

|---|---|

Molecular Weight |

563.5 g/mol |

IUPAC Name |

(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H27N7O7S.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;3-2(4,5)1(6)7/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);(H,6,7)/t7-,8+,9-;/m0./s1 |

InChI Key |

AJFGGKXZCJCXNM-HBJOHWKNSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to RGD Peptide-Integrin Binding Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Arginylglycylaspartic acid (RGD) peptide binding to integrin receptors, a critical interaction in cell adhesion, signaling, and migration. Understanding the selectivity of these interactions is paramount for the development of targeted therapeutics in areas such as oncology, regenerative medicine, and anti-inflammatory treatments. This document provides a comprehensive overview of quantitative binding data, detailed experimental protocols, and visual representations of key biological and methodological pathways.

The Basis of RGD-Integrin Selectivity

The tripeptide RGD sequence is the principal recognition motif for approximately half of the 24 known integrin heterodimers.[1] However, the affinity and selectivity of an RGD peptide for a specific integrin subtype are not solely determined by this core sequence. Several factors contribute to the nuanced and highly specific interactions observed in biological systems:

-

Flanking Amino Acid Residues: The amino acids adjacent to the RGD motif play a crucial role in determining binding affinity and selectivity.[1][2] For example, the linear heptapeptide GRGDSP exhibits significantly enhanced binding to αvβ3 compared to the simple RGD tripeptide.[1] Specific C-terminal residues can also confer selectivity; for instance, the presence of a VF or NY sequence C-terminal to RGD increases affinity for integrin αvβ5, while not affecting αvβ3-mediated cell adhesion.[2]

-

Conformational Constraints (Cyclic vs. Linear Peptides): The conformation of the RGD peptide is a major determinant of its binding properties. Linear RGD peptides are flexible, which can lead to lower binding affinity and susceptibility to proteolytic degradation.[1][3] Cyclization, through methods like disulfide bonds or thioethers, introduces conformational rigidity.[3][4] This pre-organization of the peptide into a bioactive conformation can significantly enhance binding affinity and selectivity for specific integrin subtypes.[1][3] For instance, cyclic RGD peptides generally exhibit stronger and more stable binding to integrin αvβ3 compared to their linear counterparts.[3][5][6] The well-defined structure of cyclic peptides can also shield the binding site from water molecules, further strengthening the interaction.[3][5][6]

-

Structural Features of the Integrin Binding Pocket: The three-dimensional structure of the ligand-binding site, which is formed at the interface of the α and β integrin subunits, dictates which RGD conformations will bind with high affinity.[7] The arginine side chain of the RGD motif interacts with aspartic acid residues in the α subunit's β-propeller domain, while the aspartic acid of the RGD sequence coordinates with a metal ion in the β subunit's Metal Ion-Dependent Adhesion Site (MIDAS).[7] Subtle differences in the topology and charge distribution of this binding pocket across different integrin subtypes are responsible for the observed selectivity.

Quantitative Binding Affinities of RGD Peptides

The binding affinity of RGD peptides to various integrin subtypes is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The following tables summarize representative binding data for linear and cyclic RGD peptides.

Table 1: Binding Affinities (IC50, nM) of Linear RGD Peptides for Various Integrin Subtypes

| Peptide Sequence | αvβ3 | αvβ5 | α5β1 | αvβ6 | αvβ8 | αIIbβ3 | Reference |

| RGD | 89 | >1000 | >1000 | >10,000 | >10,000 | >10,000 | [8] |

| GRGDS | 20.4 | 158 | 120 | >10,000 | >10,000 | >10,000 | [8] |

| GRGDSP | 15.6 | 133 | 118 | >10,000 | >10,000 | >10,000 | [8] |

| GRGDSPK | 12.2 | 125 | 110 | >10,000 | >10,000 | >10,000 | [8] |

Table 2: Binding Affinities (IC50, nM) of Cyclic RGD Peptides for Various Integrin Subtypes

| Peptide Sequence | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | Reference |

| c(RGDfV) (Cilengitide) | 0.54 | 8 | 15.4 | >10,000 | [8] |

| c(GRGDdvc) (LXW7) | High | Weak | No Binding | Weak | [9] |

| CT3HPQcT3RGDcT3 | 30 | >10,000 | >10,000 | Not Reported | [10] |

| c-(G5RGDKcLPET) | 910 | 12,300 | Not Reported | Not Reported | [11] |

RGD-Integrin Downstream Signaling

The binding of an RGD ligand to an integrin receptor initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling.[12] This process regulates critical cellular functions such as survival, proliferation, and migration.

Upon ligand binding, integrins cluster and recruit a variety of signaling and adaptor proteins to form focal adhesions. A key initiating event is the autophosphorylation of Focal Adhesion Kinase (FAK).[13] Phosphorylated FAK serves as a docking site for other proteins, including Src family kinases (SFKs). The FAK/Src complex then phosphorylates numerous downstream targets, activating major signaling pathways such as the PI3K/Akt and MEK/ERK pathways, which are central regulators of cell survival and proliferation.[12][13]

Caption: RGD-Integrin Outside-In Signaling Pathway.

Experimental Protocols for Measuring RGD-Integrin Binding

Several robust methods are available to quantify the binding affinity and selectivity of RGD peptides for integrin receptors.

Solid-Phase Binding Assay (ELISA-like)

This assay measures the ability of a test compound (e.g., an RGD peptide) to compete with a known ligand for binding to a purified, immobilized integrin receptor.

Caption: Workflow for a Solid-Phase Competition Binding Assay.

Detailed Methodology:

-

Plate Coating: Purified integrin receptor (e.g., αvβ3) is diluted in a suitable buffer (e.g., carbonate buffer, pH 9.6) and added to the wells of a high-binding 96-well plate. The plate is incubated overnight at 4°C to allow the protein to adsorb to the surface.[8][14]

-

Blocking: The remaining protein-binding sites on the well surface are blocked by incubating with a solution of Bovine Serum Albumin (BSA) for 1-2 hours at room temperature.[14][15] This prevents non-specific binding in subsequent steps.

-

Competitive Binding: The wells are washed with a binding buffer (e.g., Tris-buffered saline with divalent cations like Ca2+, Mg2+, and Mn2+).[14] A known concentration of a biotinylated ligand (e.g., biotinylated fibronectin or vitronectin) is mixed with various concentrations of the unlabeled RGD peptide competitor. This mixture is then added to the integrin-coated wells and incubated for 2-3 hours at room temperature.[14][16]

-

Detection: After incubation, the wells are washed to remove unbound ligands. A solution of streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added and incubated for 1 hour.[14][15] The streptavidin binds to any biotinylated ligand that is bound to the immobilized integrin.

-

Signal Generation: The wells are washed again to remove unbound enzyme conjugate. A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme converts the substrate into a colored product.[14]

-

Data Analysis: The reaction is stopped, and the absorbance is read using a plate reader. The absorbance is inversely proportional to the binding affinity of the competitor RGD peptide. An IC50 value is calculated by plotting the absorbance versus the log of the competitor concentration.

Cell Adhesion Assay

This assay measures the ability of an RGD peptide to inhibit the attachment of cells to a surface coated with an extracellular matrix (ECM) protein.

Detailed Methodology:

-

Plate Coating: 96-well tissue culture plates are coated with an ECM protein (e.g., fibronectin, vitronectin) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.[2]

-

Blocking: The wells are washed and blocked with a BSA solution to prevent non-specific cell attachment.

-

Cell Preparation: Adherent cells known to express the integrin of interest (e.g., HeLa cells for αvβ5, human dermal fibroblasts for αvβ3 and αvβ5) are detached, typically using a non-enzymatic method like an EDTA solution to preserve cell surface receptors.[2] The cells are washed and resuspended in a serum-free medium containing 0.1% BSA.[2]

-

Inhibition: The cell suspension is pre-incubated with various concentrations of the RGD peptide for approximately 30 minutes.[17]

-

Cell Seeding: The cell/peptide mixture is then added to the ECM-coated wells and incubated for 1-2 hours at 37°C to allow for cell adhesion.[2][18]

-

Washing: Non-adherent cells are removed by gently washing the wells with PBS.

-

Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye like crystal violet, lysing the cells, and measuring the absorbance of the lysate.[19] Alternatively, cells can be counted directly using a microscope.

-

Data Analysis: The number of attached cells is plotted against the concentration of the RGD peptide inhibitor to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Detailed Methodology:

-

Chip Preparation: A purified integrin receptor is immobilized onto the surface of an SPR sensor chip.

-

Binding Analysis: A solution containing the RGD peptide (the analyte) is flowed over the chip surface. Binding of the peptide to the immobilized integrin causes a change in the refractive index at the surface, which is detected by the SPR instrument and reported in resonance units (RU).

-

Kinetic Measurement: The "association phase" is monitored as the peptide solution is injected. Then, a buffer is flowed over the chip to monitor the "dissociation phase."

-

Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.

Conclusion

The selectivity of RGD peptide binding to integrins is a complex interplay of primary sequence, conformational structure, and the specific architecture of the integrin binding site. A thorough understanding of these factors, quantified by robust experimental methods, is essential for the rational design of highly selective RGD-based ligands. Such ligands hold immense promise as targeted diagnostics and therapeutics, capable of distinguishing between different cell types and pathological states based on their unique integrin expression profiles. The protocols and data presented in this guide serve as a foundational resource for researchers and developers working to harness the therapeutic potential of the RGD-integrin axis.

References

- 1. qyaobio.com [qyaobio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. Structural Basis of Integrin Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 15. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 18. Engineering of Bio-Adhesive Ligand Containing Recombinant RGD and PHSRN Fibronectin Cell-Binding Domains in Fusion with a Colored Multi Affinity Tag: Simple Approach for Fragment Study from Expression to Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Multifaceted Role of Cysteine in RGDC Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp (RGD) peptide sequence is a cornerstone of cell adhesion research and a promising motif in drug development, primarily due to its interaction with integrin receptors. The addition of a cysteine (C) residue to form the RGDC tetrapeptide significantly expands its functionality, offering versatile chemical handles for conjugation, cyclization, and enhancement of pharmacokinetic properties. This technical guide provides a comprehensive overview of the function of cysteine in RGDC peptides, supported by quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways and workflows.

Core Functions of the Cysteine Residue in RGDC Peptides

The strategic inclusion of a cysteine residue imparts several key advantages to the RGD sequence, primarily centered around the unique reactivity of its thiol (-SH) group.

Covalent Immobilization and Conjugation

The thiol group of cysteine is a nucleophile that readily forms covalent bonds with a variety of substrates. This property is extensively exploited for the immobilization of RGDC peptides onto surfaces for biomaterial applications and for conjugation to nanoparticles and other molecules for drug delivery and imaging.

-

Surface Immobilization: RGDC peptides can be covalently attached to surfaces like titanium and gold, enhancing the biocompatibility and cell-adhesive properties of implants and biomedical devices. The thiol group can react with maleimide-functionalized surfaces or directly adsorb onto gold surfaces.[1][[“]]

-

Nanoparticle Conjugation: The cysteine residue facilitates the conjugation of RGD peptides to gold nanoparticles (AuNPs) and other nanocarriers.[3][4] This is crucial for targeted drug delivery, as the RGD moiety directs the nanoparticle to cells overexpressing integrin receptors, such as tumor cells.

Enhancement of Pharmacokinetic Properties

A significant challenge in the therapeutic use of small peptides is their rapid clearance from circulation. The addition of a cysteine residue can prolong the plasma half-life of RGD peptides.

-

Albumin Binding: The free thiol group of a cysteine-appended RGD peptide can form a disulfide bond with cysteine residues on plasma proteins, most notably albumin.[5][6][7] This reversible binding to the large albumin protein effectively increases the hydrodynamic radius of the peptide, reducing its renal clearance and extending its circulation time. For instance, the addition of a cysteine residue to the iRGD peptide was shown to increase its plasma half-life from minutes to 22 minutes.[5]

Peptide Cyclization

The thiol groups of two cysteine residues within a peptide sequence can be oxidized to form a disulfide bond, resulting in a cyclic peptide. Cyclization of RGD peptides has been shown to improve their stability, binding affinity, and selectivity for specific integrin subtypes compared to their linear counterparts.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, highlighting the impact of the cysteine residue and the broader context of RGD peptide function.

| Peptide | Modification | Effect | Reference |

| iRGD | Addition of a Cysteine | Increased plasma half-life to 22 minutes | [5] |

| Linear RGDfV | - | More flexible, easier to dissociate from integrin αvβ3 | [8] |

| Cyclic RGDfV | Cyclized via disulfide bond | More stable configuration, stronger interaction with integrin αvβ3 | [8] |

Table 1: Influence of Cysteine on Peptide Pharmacokinetics and Stability

| Peptide/Compound | Integrin Subtype | IC50 Value | Reference |

| RGD | αvβ3 | 3000 ng/mL | [10] |

| FAKLF | αvβ3 | 500 ng/mL | [10] |

| FAKLFRGD | αvβ3 | 200 ng/mL | [10] |

| RGDFAKLF | αvβ3 | 136.7 ng/mL | [10] |

Table 2: Comparative IC50 Values of RGD and RGD-Hybrid Peptides for Integrin αvβ3

Experimental Protocols

This section provides detailed methodologies for key experiments involving RGDC peptides.

Solid-Phase Peptide Synthesis (SPPS) of RGDC

This protocol describes the manual synthesis of a linear RGDC peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) in DMF.

-

Add 3 equivalents of OxymaPure® and 3 equivalents of DIC.

-

Pre-activate for 5 minutes at room temperature.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: After complete coupling (negative Kaiser test), wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid (Gly, then Arg).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the peptide by mass spectrometry.

-

Covalent Immobilization of RGDC on a Titanium Surface and XPS Analysis

This protocol outlines the procedure for immobilizing RGDC on a titanium surface and its characterization using X-ray Photoelectron Spectroscopy (XPS).

Materials:

-

Titanium substrate

-

Acetone, Ethanol, Deionized water

-

3-Aminopropyltriethoxysilane (APTES)

-

Toluene

-

N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP) or a similar heterobifunctional crosslinker

-

RGDC peptide solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Substrate Cleaning: Clean the titanium substrate by sonicating in acetone, ethanol, and deionized water for 15 minutes each. Dry under a stream of nitrogen.

-

Silanization:

-

Immerse the cleaned substrate in a 2% (v/v) solution of APTES in dry toluene for 2 hours at room temperature.

-

Rinse with toluene and cure at 110°C for 1 hour.

-

-

Crosslinker Activation:

-

Immerse the silanized substrate in a solution of the heterobifunctional crosslinker (e.g., 1 mg/mL SPDP in PBS) for 1 hour at room temperature.

-

Rinse with PBS.

-

-

RGDC Immobilization:

-

Immerse the activated substrate in a solution of RGDC peptide (e.g., 1 mg/mL in PBS) and incubate overnight at 4°C. The thiol group of the cysteine will react with the pyridyldithio group of the crosslinker.

-

Rinse thoroughly with PBS and deionized water.

-

Dry under nitrogen.

-

-

XPS Analysis:

-

Place the RGDC-modified titanium substrate in the XPS analysis chamber.

-

Acquire survey scans to identify the elements present on the surface.

-

Acquire high-resolution scans for C 1s, N 1s, O 1s, S 2p, and Ti 2p regions.

-

Analyze the elemental composition and the chemical states of the elements to confirm the successful immobilization of the RGDC peptide. The presence of nitrogen and sulfur peaks, along with an increase in the carbon signal, indicates successful peptide attachment.

-

Signaling Pathways and Experimental Workflows

The biological effects of RGDC peptides are primarily mediated through their binding to integrin receptors, which triggers intracellular signaling cascades.

RGDC-Integrin Mediated Signaling Pathway

Binding of RGDC to integrins on the cell surface leads to the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits. This clustering of proteins at sites of cell-matrix adhesion forms focal adhesions. A key initiating event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for other signaling molecules, including Src family kinases, which further phosphorylate FAK and other substrates. This initiates downstream signaling cascades such as the PI3K/Akt and MEK/ERK pathways, which regulate cell survival, proliferation, migration, and differentiation.[11][12][13]

Caption: RGDC-Integrin signaling cascade.

Experimental Workflow for RGDC Conjugation to Gold Nanoparticles

This workflow outlines the key steps for conjugating RGDC peptides to gold nanoparticles (AuNPs) for targeted delivery applications.

Caption: Workflow for RGDC-AuNP conjugation.

Conclusion

The inclusion of a cysteine residue in the RGDC peptide sequence provides a powerful and versatile tool for researchers in biomaterials, drug delivery, and cell biology. The unique chemistry of the cysteine thiol group enables straightforward conjugation to a wide array of materials and molecules, facilitates the creation of more stable and potent cyclic peptides, and can be leveraged to improve the pharmacokinetic profile of these promising therapeutic and research agents. Understanding the multifaceted functions of cysteine within the RGDC peptide is crucial for the rational design of novel biomaterials and targeted therapeutics.

References

- 1. minds.wisconsin.edu [minds.wisconsin.edu]

- 2. consensus.app [consensus.app]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. A free cysteine prolongs the half-life of a homing peptide and improves its tumor-penetrating activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A free cysteine prolongs the half-life of a homing peptide and improves its tumor-penetrating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of FAK-associated signaling pathways in the regulation of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Landscape of Arg-Gly-Asp-Cys Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp-Cys (RGDC) tetrapeptide and its derivatives, particularly cyclic variants, represent a cornerstone in the study of cell adhesion and the development of targeted therapeutics. This guide provides a comprehensive overview of the structural and conformational properties of RGDC peptides, details key experimental methodologies for their characterization, and visualizes the intricate signaling pathways they modulate.

Core Structure and Conformation

The linear Arg-Gly-Asp-Cys sequence serves as a fundamental recognition motif for a variety of integrin receptors, which are transmembrane proteins crucial for cell-extracellular matrix (ECM) interactions. The addition of a cysteine residue provides a reactive thiol group, enabling dimerization, cyclization, or conjugation to other molecules.

The conformational flexibility of linear RGDC peptides often limits their binding affinity and selectivity. To overcome this, cyclic RGDC peptides have been extensively developed. Cyclization is typically achieved through the formation of a disulfide bond between two cysteine residues within the peptide sequence, such as in the well-studied peptide ACDCRGDCFCG (often referred to as RGD-4C).[1] This conformational constraint pre-organizes the peptide into a bioactive conformation, significantly enhancing its binding affinity and selectivity for specific integrin subtypes.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the three-dimensional structure of these cyclic peptides in solution. These studies have revealed that the spatial distance between the arginine and aspartic acid side chains is a critical determinant of integrin binding specificity.

Quantitative Structural Data

The following table summarizes key structural parameters for cyclic RGD peptides as determined by NMR spectroscopy. These parameters are crucial for understanding the structure-activity relationship and for the rational design of novel RGD-based compounds.

| Parameter | Value | Integrin Selectivity | Reference |

| Arg(Cβ)-Asp(Cβ) Distance | 0.75 - 0.85 nm | αIIbβ3 | [2] |

| Arg(Cβ)-Asp(Cβ) Distance | ≤ 0.67 nm | αVβ3 and α5β1 | [2] |

| Backbone Dihedral Angles (Φ, Ψ) | Varies significantly with flanking residues and cyclization | Dictates overall peptide conformation and integrin binding | [3] |

Experimental Protocols

The synthesis, purification, and structural characterization of RGDC peptides involve a series of well-established laboratory techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclic RGDC Peptide

This protocol outlines the manual synthesis of a cyclic RGDC peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: Swell a suitable solid support resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in dichloromethane (DCM) for at least 30 minutes.[4]

-

First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) in a solution of DCM and diisopropylethylamine (DIEA). Add this solution to the swollen resin and agitate for 1-2 hours. Wash the resin with DCM and methanol and dry under vacuum.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of DIEA in DMF. Add this solution to the deprotected resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence (Gly, Arg(Pbf)).

-

Cleavage from Resin: After the final amino acid is coupled and deprotected, cleave the peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to remove side-chain protecting groups.[5]

-

Cyclization (Disulfide Bond Formation): Dissolve the cleaved linear peptide in a dilute aqueous solution (e.g., water/acetonitrile) at a slightly basic pH (around 8) and stir in the presence of an oxidizing agent (e.g., air, hydrogen peroxide, or potassium ferricyanide) to facilitate the formation of the disulfide bond between the cysteine residues.

-

Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Purification of Cyclic RGDC Peptide

-

Column: Use a semi-preparative or preparative C18 reverse-phase column.[6]

-

Mobile Phase:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.[7]

-

-

Gradient: Develop a linear gradient of increasing Buffer B concentration to elute the peptide. An example gradient could be 5% to 60% Buffer B over 30 minutes. The optimal gradient should be determined empirically based on the hydrophobicity of the specific peptide.[8]

-

Detection: Monitor the elution profile at a wavelength of 214 nm, which corresponds to the absorbance of the peptide bond.[7]

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[6]

NMR Spectroscopy for Structural Analysis

-

Sample Preparation: Dissolve the purified cyclic RGDC peptide in a suitable deuterated solvent (e.g., H2O/D2O 9:1 or DMSO-d6) to a concentration of 2-5 mM.[9][10]

-

NMR Experiments: Acquire a series of one- and two-dimensional NMR spectra, including:

-

1D ¹H: To observe the overall proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.[11]

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

-

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances to specific protons and carbons in the peptide sequence.

-

Structure Calculation: Use the distance constraints obtained from NOESY spectra, along with dihedral angle constraints derived from coupling constants, to calculate a family of 3D structures that are consistent with the experimental data using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Signaling Pathways and Experimental Workflows

RGDC peptides exert their biological effects by binding to integrins and initiating intracellular signaling cascades. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow.

RGDC-Integrin Signaling Pathway

Caption: RGDC peptide binding to integrin activates FAK and Src, leading to MAPK pathway activation.

Experimental Workflow: Competitive Integrin Binding Assay

Caption: Workflow for a competitive ELISA to determine the binding affinity of a compound to integrins.

Experimental Workflow: Cell Adhesion Assay

Caption: A typical workflow for quantifying cell adhesion on surfaces coated with RGDC peptides.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.cnr.it [iris.cnr.it]

- 4. chem.uci.edu [chem.uci.edu]

- 5. biotage.com [biotage.com]

- 6. peptide.com [peptide.com]

- 7. protocols.io [protocols.io]

- 8. Evaluation of 99mTc-Labeled Cyclic RGD Dimers: Impact of Cyclic RGD Peptides and 99mTc Chelates on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nmr-bio.com [nmr-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Deep Dive into the Integrin αvβ3 Binding Affinity of RGDC Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The arginine-glycine-aspartic acid-cysteine (RGDC) peptide sequence is a cornerstone of research into integrin-mediated cellular processes, particularly in the context of cancer therapeutics and diagnostics. As a mimic of the natural recognition motif found in extracellular matrix (ECM) proteins, RGDC peptides exhibit a notable affinity for integrin αvβ3, a receptor frequently overexpressed on tumor cells and angiogenic vasculature.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of various RGDC peptides to integrin αvβ3, detailing quantitative binding data, experimental methodologies, and the associated signaling pathways.

Quantitative Binding Affinity of RGDC Peptides to Integrin αvβ3

The binding affinity of RGDC peptides to integrin αvβ3 is a critical parameter for their development as therapeutic or imaging agents. This affinity is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). A lower IC50 or Kd value indicates a higher binding affinity. Numerous studies have focused on modifying the peptide backbone and introducing cyclization to enhance affinity and selectivity.[4][5][6]

Below are tables summarizing the binding affinities of various linear and cyclic RGDC-containing peptides for integrin αvβ3, as determined by different experimental assays.

Table 1: IC50 Values of Various Peptides for Integrin αvβ3

| Peptide/Compound | Cell Line(s) | Assay Method | IC50 (nM) | Reference(s) |

| c(RGDfK) | U87MG | Competitive Displacement | 38.5 ± 4.5 | [7] |

| Cilengitide | HEK-293 | Cell-based competition | 80 ± 80 | [1] |

| Cilengitide | SKOV-3 | Cell-based competition | 120 ± 20 | [1] |

| Cilengitide | HT-29 | Cell-based competition | 130 ± 30 | [1] |

| c-(G7RGDLPET) | HEK-293 | Cell-based competition | 10200 ± 910 | [1] |

| 1-K | HEK-293 | Cell-based competition | 3500 ± 240 | [1] |

| 1-f | HEK-293 | Cell-based competition | 6600 ± 1360 | [1] |

| 2-c | HEK-293 | Cell-based competition | 910 ± 290 | [1] |

| 2-c | SKOV-3 | Cell-based competition | 2450 ± 1070 | [1] |

| 2-c | HT-29 | Cell-based competition | 12300 ± 5210 | [1] |

| HYNIC-tetramer | U87MG | Competitive Displacement | 7 ± 2 | [4] |

| HYNIC-2PEG4-dimer | U87MG | Competitive Displacement | 52 ± 7 | [4] |

| HYNIC-dimer | U87MG | Competitive Displacement | 112 ± 21 | [4] |

| HYNIC-PEG4-monomer | U87MG | Competitive Displacement | 452 ± 11 | [4] |

| CT3HPQcT3RGDcT3 | - | Competition ELISA | 30-42 | [8] |

| CT3HPQCT3RGDcT3 | - | Competition ELISA | 30-42 | [8] |

| CT3HSQCT3RGDcT3 | - | Competition ELISA | 30-42 | [8] |

Table 2: Kd Values of Various Peptides for Integrin αvβ3

| Peptide/Compound | Assay Method | Kd (nM) | Reference(s) |

| RGD (linear) | - | 89 | [9] |

| GRGDSPK (linear) | - | 12.2 | [9] |

| RWrNM | MicroScale Thermophoresis | 8.61 ± 1.35 | [10][11] |

| c(RGDyK) | MicroScale Thermophoresis | 10.3 ± 1.14 | [10][11] |

| RWr | MicroScale Thermophoresis | 33.6 ± 4.56 | [10][11] |

| Cy5-labeled CT3HPQcT3RGDcT3 | Surface Plasmon-Enhanced Fluorescence Spectroscopy | 0.4 | [12] |

| Cy5-labeled RGD "knottin" peptide | Surface Plasmon-Enhanced Fluorescence Spectroscopy | 0.6 | [12] |

Experimental Protocols for Determining Binding Affinity

A variety of robust experimental techniques are employed to quantify the interaction between RGDC peptides and integrin αvβ3. The choice of assay depends on factors such as the required throughput, the nature of the interacting molecules, and the desired level of detail regarding the binding kinetics.

Solid-Phase Binding Assays (ELISA-based)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for screening and determining the relative binding affinities of peptides.

-

Principle: Purified integrin αvβ3 is immobilized on the surface of a microplate well. The wells are then incubated with a biotinylated reference RGD peptide (e.g., biotinylated knottin-RGD) in the presence of varying concentrations of the competitor RGDC peptide. The amount of bound biotinylated peptide is detected using a streptavidin-enzyme conjugate, which catalyzes a colorimetric reaction. The signal intensity is inversely proportional to the binding affinity of the competitor peptide.

-

Protocol Outline:

-

Coating: Coat 96-well plates with a solution of purified integrin αvβ3 overnight at 4°C.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Competition: Prepare serial dilutions of the test RGDC peptides. Mix each dilution with a fixed concentration of a biotinylated RGD peptide.

-

Incubation: Add the peptide mixtures to the coated and blocked wells and incubate for 90 minutes at room temperature.

-

Detection: Wash the wells and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for a specified time.

-

Substrate Addition: After another wash step, add a chromogenic substrate (e.g., ABTS).

-

Measurement: Measure the absorbance at the appropriate wavelength. The IC50 value is calculated by non-linear regression analysis of the resulting competition curve.[8][12]

-

Cell-Based Competition Inhibition Assays

These assays measure the ability of a test peptide to inhibit the binding of a known ligand to integrin αvβ3 expressed on the surface of cells.

-

Principle: Cells that overexpress integrin αvβ3 (e.g., U87MG glioblastoma cells, HEK-293 cells) are incubated with a radiolabeled or fluorescently labeled ligand that binds to the integrin (e.g., 125I-echistatin or a fluorescently tagged cyclic RGD peptide).[4][13] The unlabeled test RGDC peptide is added at increasing concentrations to compete for binding. The reduction in the signal from the labeled ligand is used to determine the IC50 of the test peptide.

-

Protocol Outline:

-

Cell Preparation: Culture and harvest cells known to express high levels of integrin αvβ3.

-

Competition: In a multi-well plate, incubate the cells with a fixed concentration of a labeled ligand (e.g., 125I-echistatin) and varying concentrations of the competitor RGDC peptide.

-

Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature or 4°C).

-

Washing: Wash the cells to remove unbound ligand.

-

Quantification: Measure the amount of bound labeled ligand. For radiolabeled ligands, this is done using a gamma counter. For fluorescently labeled ligands, flow cytometry or a fluorescence plate reader can be used.

-

Analysis: Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, allowing for the determination of both association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

-

Principle: One of the interacting partners (e.g., purified integrin αvβ3) is immobilized on a sensor chip. A solution containing the other partner (the RGDC peptide) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.

-

Protocol Outline:

-

Immobilization: Covalently immobilize purified integrin αvβ3 onto a sensor chip.

-

Binding Analysis: Inject a series of concentrations of the RGDC peptide over the sensor surface and monitor the change in the SPR signal in real-time.

-

Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound peptide.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd = kd/ka).[1]

-

Fluorescence Polarization (FP) Assay

The FP assay is a solution-based, homogeneous technique that is well-suited for high-throughput screening of integrin-binding ligands.[14]

-

Principle: A small fluorescently labeled RGD probe, when unbound in solution, tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger integrin αvβ3 protein, the tumbling of the probe is significantly slowed, leading to an increase in fluorescence polarization. Unlabeled RGDC peptides can compete with the fluorescent probe for binding, causing a decrease in polarization.

-

Protocol Outline:

-

Reaction Mixture: In a microplate, mix a fixed concentration of purified integrin αvβ3 and a fluorescently labeled RGD probe with varying concentrations of the competitor RGDC peptide.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of the competitor peptide.

-

Signaling Pathways and Experimental Workflows

The binding of RGDC peptides to integrin αvβ3 can trigger intracellular signaling cascades that influence cell behavior. Understanding these pathways is crucial for the rational design of targeted therapies. Furthermore, visualizing the experimental workflows can aid in the clear communication and replication of binding affinity studies.

Integrin αvβ3 Signaling Cascade

Upon ligand binding, integrin αvβ3 undergoes a conformational change, leading to the recruitment of various signaling and adaptor proteins to its cytoplasmic tail. This clustering initiates a cascade of downstream signaling events. One key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can influence cell proliferation, survival, and migration. There is also evidence of crosstalk between integrin αvβ3 and receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), where integrin activation can modulate VEGFR2 signaling to promote angiogenesis.[3]

References

- 1. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. Structural analysis of peptide binding to integrins for cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of linear RGD peptides

An In-depth Technical Guide to the Biological Activity of Linear RGD Peptides

Introduction

The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a fundamental recognition motif that mediates cell-extracellular matrix (ECM) interactions. First identified as the cell attachment site in fibronectin, the RGD sequence is now known to be present in a variety of ECM proteins, including vitronectin, fibrinogen, and osteopontin.[1][2] These interactions are primarily mediated by integrins, a family of heterodimeric transmembrane receptors that play crucial roles in cell adhesion, migration, proliferation, and survival.[3][4]

Linear RGD peptides are synthetic molecules that mimic the activity of RGD-containing proteins, making them invaluable tools for studying integrin-mediated processes and for the development of targeted therapeutics and biomaterials.[5] This guide provides a comprehensive overview of the biological activity of linear RGD peptides, focusing on their integrin binding affinity, downstream signaling, and the experimental methodologies used for their characterization.

Integrin Binding Affinity and Selectivity of Linear RGD Peptides

The affinity and selectivity of linear RGD peptides for different integrin subtypes are critically influenced by the amino acid sequences flanking the core RGD motif.[3][6] Eight of the 24 known human integrin subtypes recognize the RGD sequence: α5β1, α8β1, αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and αIIbβ3.[3][4]

Generally, linear RGD peptides exhibit moderate to high affinity for αvβ3, αvβ5, and α5β1 integrins, while showing lower affinity for αvβ6, αvβ8, and αIIbβ3.[7] The addition of flanking residues can significantly enhance binding affinity. For instance, the heptapeptide GRGDSPK shows a 7-fold higher affinity for αvβ3 compared to the simple RGD tripeptide.[7] This is attributed to additional contacts between the flanking residues and the integrin binding pocket.[7]

In contrast, cyclic RGD peptides often exhibit higher affinity and selectivity due to their conformationally constrained structure.[3][8] For example, the cyclic peptide Cilengitide (c(RGDf(NMe)V)) has a much higher affinity for αvβ3 and αvβ5 than its linear counterparts.[3]

Table 1: Binding Affinities (IC50, nM) of Linear RGD Peptides for Various Integrin Subtypes

| Peptide | αvβ3 | αvβ5 | α5β1 | αvβ6 | αvβ8 | αIIbβ3 |

| RGD | 89 | >1000 | >1000 | >10,000 | >10,000 | >10,000 |

| RGDS | 30 | 510 | 1000 | >10,000 | >10,000 | >10,000 |

| GRGD | 71 | 640 | >1000 | >10,000 | >10,000 | >10,000 |

| GRGDS | 20 | 250 | 540 | >10,000 | >10,000 | >10,000 |

| GRGDSP | 13.9 | 160 | 250 | >10,000 | >10,000 | >10,000 |

| GRGDSPK | 12.2 | 140 | 200 | >10,000 | >10,000 | >10,000 |

Data sourced from a comprehensive evaluation of RGD-binding ligands.[7] IC50 values represent the concentration of peptide required to inhibit 50% of ligand binding.

Biological Functions and Signaling Pathways

The binding of linear RGD peptides to integrins triggers a cascade of intracellular events, collectively known as "outside-in" signaling, which regulates fundamental cellular processes.[4]

-

Cell Adhesion: RGD peptides promote the attachment of numerous cell types to various substrates by mimicking ECM proteins and engaging with cell surface integrins.[6] The density and presentation of the RGD motif on a surface can significantly impact the efficiency of cell attachment and the subsequent clustering of integrin receptors, a critical step in integrin activation.[6]

-

Cell Migration: Integrin-mediated adhesion is a prerequisite for cell migration. By providing traction points for the cell, RGD-integrin interactions are essential for the migratory cycle of adhesion, contraction, and detachment. Soluble RGD peptides can, however, inhibit migration by competing with ECM proteins for integrin binding.[9]

-

Proliferation and Survival: The engagement of integrins by RGD peptides can activate signaling pathways that promote cell proliferation and survival.[4] For instance, binding to αvβ3 can lead to the activation of the TGF-β pathway, inducing cell proliferation.[4]

RGD-Integrin Signaling Pathway

Upon binding of an RGD peptide, integrins cluster and recruit a variety of signaling and adaptor proteins to their cytoplasmic tails, forming focal adhesions. This clustering initiates a signaling cascade involving key kinases such as Focal Adhesion Kinase (FAK) and Src family kinases. FAK autophosphorylation creates docking sites for other proteins, leading to the activation of downstream pathways like the Ras/MAPK pathway, which regulates gene expression and proliferation, and the PI3K/Akt pathway, which is crucial for cell survival. This signaling network ultimately connects the ECM to the cell's actin cytoskeleton, influencing cell shape, movement, and function.

Caption: RGD-Integrin "Outside-In" Signaling Pathway.

Key Experimental Protocols

Characterizing the biological activity of linear RGD peptides requires a suite of in vitro assays to quantify their effects on cell behavior.

Cell Adhesion Assay

This assay measures the ability of RGD peptides, when immobilized on a surface, to promote cell attachment.

Methodology:

-

Plate Coating: 96-well plates are coated with a solution of the RGD peptide (typically 0.1 to 10 µg/ml) in a suitable buffer (e.g., PBS) and incubated for 1-2 hours at 37°C.[10] The plates are then washed to remove any unbound peptide.

-

Cell Preparation: Adherent cells (e.g., HeLa cells or Human Dermal Fibroblasts) are detached using a non-enzymatic solution like EDTA/EGTA to preserve integrin integrity.[3][11] The cells are washed and resuspended in a serum-free medium containing 0.1% BSA.[11]

-

Seeding and Incubation: Cells are seeded into the peptide-coated wells (e.g., 2 x 10⁴ cells/well) and incubated for a defined period (e.g., 1 hour) to allow for attachment.[3][11][12]

-

Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining attached cells are fixed and stained with a dye such as crystal violet.[11]

-

Quantification: The number of attached cells is quantified by either eluting the dye and measuring its absorbance or by counting the cells in multiple fields of view using a microscope.[11]

Caption: Workflow for a typical cell adhesion assay.

Integrin Binding Assay (Competitive ELISA)

This assay is used to determine the binding affinity (IC50) of a test RGD peptide by measuring its ability to compete with a known, labeled ligand for binding to a purified integrin receptor.

Methodology:

-

Integrin Immobilization: Purified integrin receptor (e.g., αvβ3) is immobilized on the surface of an ELISA plate.[13]

-

Competition Reaction: A constant concentration of a biotinylated high-affinity RGD ligand (e.g., biotinylated knottin-RGD peptide) is mixed with varying concentrations of the unlabeled test RGD peptide.[13]

-

Incubation: The mixture is added to the integrin-coated wells and incubated to allow competitive binding to occur. The incubation buffer should contain divalent cations (Ca²⁺, Mg²⁺) which are essential for integrin-ligand interactions.[10][13]

-

Detection: The amount of biotinylated ligand bound to the integrin is detected using a streptavidin-peroxidase conjugate, followed by the addition of a chromogenic substrate.[14]

-

Data Analysis: The absorbance is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test peptide concentration.[13]

Caption: Workflow for a competitive ELISA binding assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of RGD peptides on cell migration, either as a substrate or as a soluble inhibitor.

Methodology:

-

Cell Monolayer Formation: Cells are cultured on a suitable surface (which can be RGD-coated) until they form a confluent monolayer.[9]

-

Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a "scratch" or cell-free gap in the monolayer.

-

Treatment: The medium is replaced with fresh medium containing the test compound (e.g., soluble linear RGD peptide at various concentrations).[9]

-

Time-Lapse Imaging: The "wound" area is imaged at regular intervals (e.g., every 30 minutes to 6 hours) over a period of 12-24 hours using a microscope equipped with an incubation chamber.[9][15]

-

Data Analysis: The rate of cell migration is quantified by measuring the change in the width of the cell-free area over time. Individual cell tracking can also be performed to determine migration velocity.[9]

Caption: Workflow for a wound healing cell migration assay.

Conclusion

Linear RGD peptides are powerful tools in cell biology and drug development, providing a means to probe and modulate integrin function. Their biological activity is dictated by their binding affinity and selectivity for specific integrin subtypes, which in turn is governed by the peptide's primary sequence. By engaging integrins, these peptides can influence cell adhesion, migration, and signaling, making them relevant to fields ranging from tissue engineering to cancer therapy. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to characterize the activity of novel RGD-based compounds and further unravel the complexities of integrin biology.

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellgs.com [cellgs.com]

- 6. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. An Inhibitor of a Cell Adhesion Receptor Stimulates Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Arg-Gly-Asp-Cys (RGDC) as a Fibronectin Mimic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp (RGD) tripeptide sequence is a fundamental recognition motif for many integrin receptors, playing a pivotal role in cell-extracellular matrix (ECM) adhesion. The addition of a C-terminal cysteine residue to form Arg-Gly-Asp-Cys (RGDC) provides a versatile tool for researchers, enabling site-specific conjugation to various substrates, nanoparticles, and imaging agents. This technical guide provides an in-depth overview of RGDC as a fibronectin mimic, detailing its mechanism of action, binding affinities to key integrin subtypes, and its applications in research and drug development. Furthermore, this guide includes detailed experimental protocols for the synthesis, purification, and characterization of RGDC, as well as its use in cell adhesion and integrin binding assays. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the principles and methodologies discussed.

Introduction: The RGD Motif and Fibronectin Mimicry

Fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix, is essential for cell adhesion, migration, growth, and differentiation. A key molecular determinant of fibronectin's biological activity is the Arg-Gly-Asp (RGD) sequence within its tenth type III module. This tripeptide sequence serves as the primary binding site for a subset of the integrin family of transmembrane receptors.

Synthetic peptides containing the RGD sequence can competitively inhibit the binding of fibronectin and other RGD-containing ECM proteins to integrins, thereby modulating cell adhesion and downstream signaling events. The RGDC tetrapeptide, which incorporates a C-terminal cysteine, has emerged as a particularly useful tool. The sulfhydryl group of the cysteine residue allows for stable, covalent attachment to surfaces and molecules through thiol-maleimide chemistry or disulfide bond formation, making it a valuable building block in the development of targeted therapeutics, diagnostic agents, and advanced biomaterials.

Mechanism of Action: RGDC-Integrin Binding

RGDC peptides mimic the function of fibronectin by binding to the RGD-binding pocket of various integrin heterodimers. Integrins are composed of α and β subunits, and the specificity of RGD binding is determined by the specific α and β subunits that form the receptor. The interaction between the positively charged guanidinium group of arginine and the negatively charged carboxylate group of aspartic acid in the RGD sequence with specific residues in the integrin binding pocket is crucial for this recognition. The addition of the cysteine residue in RGDC does not significantly interfere with this core binding interaction but provides a reactive handle for conjugation.

Upon binding, RGDC can trigger "outside-in" signaling cascades that are typically initiated by ECM proteins. This can lead to the activation of focal adhesion kinase (FAK), which in turn can activate downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, influencing cell survival, proliferation, and migration.[1][2]

Quantitative Data: RGDC and RGD Peptide Binding Affinities

The binding affinity of RGD-containing peptides to different integrin subtypes is a critical parameter for their application. While specific binding data for the linear RGDC peptide is not extensively reported, data from closely related cyclic and linear RGD peptides provide valuable insights into its expected binding profile. The affinity is often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher affinity.

Table 1: Inhibitory Concentration (IC50) of RGD Peptides for Various Integrins

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| GRGDSP | αvβ3 | 12.2 | [3] |

| GRGDSP | αvβ5 | 167 | [3] |

| GRGDSP | α5β1 | 34 | [3] |

| RGD | αvβ3 | 89 | [3] |

| c(RGDfV) | αvβ3 | 10 | [2] |

| c(RGDfV) | αvβ5 | 580 | [3] |

| c(RGDfK) | αvβ3 | 1.7 ± 0.5 | [4] |

Note: The data presented is for various RGD-containing peptides and serves as an approximation for the potential binding affinities of RGDC.

Table 2: Dissociation Constant (Kd) of RGD Peptides for αvβ3 Integrin

| Peptide | Method | Kd (nM) | Reference |

| c(RGDyK) | MicroScale Thermophoresis | 10.3 ± 1.14 | [5] |

| Tetrameric cRGD | Fluorescence Correlation Spectroscopy | 3.87 | [6] |

| Monomeric cRGD | Fluorescence Correlation Spectroscopy | 41.70 | [6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of RGDC

This protocol outlines the manual synthesis of the RGDC peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Cys(Trt)-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

HPLC-grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Cysteine): Dissolve Fmoc-Cys(Trt)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF. Add the coupling solution to the resin and shake for 2 hours. Monitor the coupling reaction using a ninhydrin test. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (94:1:2.5:2.5 v/v/v/w). Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether two more times.

-

Purification: Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization and Characterization: Lyophilize the purified fractions to obtain the final RGDC peptide as a white powder. Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Cell Adhesion Assay

This protocol describes a colorimetric assay to quantify cell adhesion on surfaces coated with RGDC peptide.

Materials:

-

96-well tissue culture plates

-

RGDC peptide solution (e.g., 100 µg/mL in PBS)

-

Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

-

Cell line of interest (e.g., U87MG glioblastoma cells)

-

Serum-free cell culture medium

-

Crystal Violet solution (0.5% w/v in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Plate reader

Procedure:

-

Plate Coating: Add 100 µL of RGDC peptide solution to each well of a 96-well plate. As a negative control, add 100 µL of PBS or a non-adhesive protein solution. Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.

-

Blocking: Aspirate the coating solution and wash the wells twice with PBS. Add 200 µL of 1% BSA solution to each well to block non-specific cell adhesion. Incubate for 1 hour at 37°C.

-

Cell Seeding: Aspirate the blocking solution and wash the wells twice with PBS. Harvest the cells and resuspend them in serum-free medium to a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Staining: Add 100 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Washing: Gently wash the wells with water until the excess stain is removed.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15-20 minutes with gentle shaking to dissolve the stain.

-

Quantification: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Integrin-RGDC Binding Assay (ELISA-like)

This protocol outlines a competitive binding assay to determine the affinity of RGDC for a specific integrin.

Materials:

-

High-binding 96-well plates

-

Purified integrin protein (e.g., αvβ3)

-

Biotinylated fibronectin or another biotinylated RGD-containing ligand

-

RGDC peptide at various concentrations

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Blocking buffer (e.g., 1% BSA in TBS-T)

-

Wash buffer (TBS-T)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a high-binding 96-well plate with the purified integrin protein (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells three times with wash buffer. Block the wells with blocking buffer for 2 hours at room temperature.

-

Competitive Binding: Wash the wells three times with wash buffer. Add a fixed concentration of biotinylated fibronectin and varying concentrations of the RGDC peptide to the wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the wells three times with wash buffer. Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

-

Development: Wash the wells five times with wash buffer. Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add stop solution to each well to stop the reaction. The color will change from blue to yellow.

-

Measurement: Measure the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the concentration of the RGDC peptide. The IC50 value can be determined by plotting the absorbance against the logarithm of the RGDC concentration.

Mandatory Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 99mTc-Hydrazinonicotinic acid-Glu-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Arg-Gly-Asp-Cys (RGDC) TFA for Inhibiting Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the tetrapeptide Arg-Gly-Asp-Cys (RGDC) with a trifluoroacetic acid (TFA) salt, a potent inhibitor of platelet aggregation. The document details the mechanism of action, key quantitative data, and comprehensive experimental protocols for researchers in the fields of hematology, cardiovascular disease, and drug development. RGDC-TFA competitively inhibits the binding of fibrinogen to the integrin αIIbβ3 on activated platelets, a critical step in the final common pathway of platelet aggregation. This guide serves as a practical resource for the in vitro and in vivo evaluation of RGDC-TFA and similar antiplatelet agents.

Mechanism of Action: Targeting the αIIbβ3 Integrin

The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for several integrins. In the context of platelet aggregation, the RGDC peptide specifically targets the αIIbβ3 integrin (also known as glycoprotein IIb/IIIa), which is highly expressed on the surface of platelets.

Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the αIIbβ3 integrin undergoes a conformational change from a low-affinity to a high-affinity state for its ligands, primarily fibrinogen. This "inside-out" signaling is a crucial step for platelet aggregation. Fibrinogen, a dimeric molecule, can then bridge adjacent activated platelets by binding to their high-affinity αIIbβ3 receptors, leading to the formation of a platelet plug.

RGDC acts as a competitive antagonist by mimicking the RGD sequence present in fibrinogen. It binds to the high-affinity αIIbβ3 receptor, thereby blocking the binding of fibrinogen and preventing the cross-linking of platelets. This inhibition of the final common pathway of platelet aggregation makes RGDC a potent antiplatelet agent. The binding of RGDC to αIIbβ3 also triggers "outside-in" signaling, which can further modulate platelet function.

Role of the C-terminal Cysteine and TFA Salt

The C-terminal cysteine residue in the RGDC peptide can play a significant role in its pharmacokinetic properties. The free thiol group of cysteine can form a disulfide bond with serum albumin, which can prolong the plasma half-life of the peptide, potentially enhancing its therapeutic window in vivo.

It is important to note that peptides purified by high-performance liquid chromatography (HPLC) are often isolated as trifluoroacetate (TFA) salts, as TFA is a common ion-pairing agent used in the mobile phase. While often considered a simple counterion, TFA can have biological effects in some cellular assays and may alter the pH of stock solutions. Researchers should be mindful of potential TFA-induced effects and may consider exchanging the counterion to a more biologically inert one, such as chloride or acetate, for sensitive applications.

Quantitative Data

The following table summarizes the available quantitative data for the efficacy of RGDC in inhibiting platelet aggregation.

| Parameter | Value | Description | Reference |

| IC50 | 322 µM | The half maximal inhibitory concentration of RGDC required to inhibit ADP-induced human platelet aggregation in citrated platelet-rich plasma, as determined by light transmission aggregometry.[1][2] | [1][2] |

| Kd | Not explicitly found for RGDC-TFA. However, the equilibrium dissociation constant (Kd) for the binding of the closely related cyclic peptide c(RGDfK) to αIIbβ3 is in the nanomolar range. | The equilibrium dissociation constant, a measure of the binding affinity of the peptide to the αIIbβ3 integrin. A lower Kd indicates a higher binding affinity. |

Signaling Pathways

The interaction of RGDC with the αIIbβ3 integrin interrupts a complex signaling cascade. The following diagrams illustrate the key pathways involved in platelet activation and aggregation, and the point of intervention by RGDC.

References

The RGD Motif: A Technical Guide to its Discovery, Significance, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of the Arginine-Glycine-Aspartic acid (RGD) motif represents a seminal moment in our understanding of cell-extracellular matrix (ECM) interactions. This tripeptide sequence, first identified as the key cell attachment ligand in fibronectin, has been revealed as a ubiquitous recognition site for a major class of cell surface receptors known as integrins. The RGD-integrin binding axis governs a multitude of physiological and pathological processes, including cell adhesion, migration, proliferation, differentiation, and survival. This technical guide provides an in-depth exploration of the discovery of the RGD motif, its profound biological significance, and its wide-ranging applications in biomedical research and drug development. We present a compilation of quantitative binding data, detailed experimental protocols for key assays, and visual representations of the intricate signaling pathways initiated by RGD-integrin engagement.

Discovery of the RGD Motif

In the early 1980s, the molecular basis of cell attachment to the ECM protein fibronectin was a significant area of investigation. Researchers Erkki Ruoslahti and Michael Pierschbacher embarked on a systematic approach to identify the minimal peptide sequence within fibronectin responsible for its cell-binding activity.[1][2] Their groundbreaking work, published in Nature in 1984, pinpointed the tripeptide Arg-Gly-Asp (RGD) as the essential recognition motif.[2]

The initial experimental strategy involved the generation of proteolytic fragments of fibronectin and testing their ability to promote cell attachment. A cell attachment-promoting fragment was isolated and sequenced. Subsequently, a series of synthetic peptides corresponding to different regions of this fragment were synthesized and evaluated for their ability to support cell adhesion when immobilized on a substrate. This led to the identification of a short peptide sequence that could replicate the cell attachment activity of the entire fibronectin molecule.[2] Further refinement through the synthesis of progressively smaller peptides ultimately revealed that the minimal essential sequence was the tripeptide RGD.[1][3]

A crucial confirmatory experiment involved demonstrating that soluble RGD-containing peptides could competitively inhibit the attachment of cells to fibronectin-coated surfaces, while peptides with altered sequences (e.g., RGE) had no inhibitory effect.[1] This pivotal discovery not only elucidated the mechanism of cell adhesion to fibronectin but also paved the way for the identification of the cell surface receptors that recognize this motif, which were later named integrins.[1]

Biological Significance of the RGD Motif

The RGD motif is a fundamental component of numerous ECM proteins, including fibronectin, vitronectin, fibrinogen, laminin, and collagen.[1][4] It serves as the primary ligand for a significant subset of the integrin family of transmembrane receptors. Integrins are heterodimeric proteins composed of α and β subunits, and the specific combination of these subunits determines the ligand-binding specificity.[5] At least eight different integrins have been identified as RGD-binding receptors, including αvβ3, αvβ5, α5β1, αIIbβ3, αvβ1, αvβ6, αvβ8, and α8β1.[6]

The interaction between the RGD motif and integrins is a critical event that triggers a cascade of intracellular signals, collectively known as outside-in signaling. This signaling regulates a wide array of cellular functions that are essential for tissue development, homeostasis, and repair. These functions include:

-

Cell Adhesion and Spreading: The initial attachment of cells to the ECM is mediated by RGD-integrin binding, which is followed by cell spreading and the formation of focal adhesions.[5]

-

Cell Migration: Integrin-mediated adhesion provides the necessary traction for cell movement, a process vital for embryonic development, wound healing, and immune responses.

-

Cell Proliferation and Survival: Engagement of integrins by RGD-containing ligands provides survival signals that protect cells from apoptosis (programmed cell death) and can promote cell cycle progression.[7]

-

Cell Differentiation: The interaction with the ECM via RGD-integrin binding can influence the differentiation fate of stem cells and progenitor cells.